molecular formula C25H24ClN3O3S B4045712 N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide

N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide

Cat. No.: B4045712
M. Wt: 482.0 g/mol
InChI Key: LVCSHXAHNQPGGK-UHFFFAOYSA-N
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Description

N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzamide core, a butan-2-yloxy phenyl group, and a carbamothioyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-(butan-2-yloxy)phenyl derivative, which is then subjected to a series of reactions to introduce the carbamothioyl and chlorobenzamide groups. Common reagents used in these reactions include organolithium reagents, chlorinating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[3-[(4-butan-2-yloxybenzoyl)carbamothioylamino]phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-3-16(2)32-22-12-10-17(11-13-22)23(30)29-25(33)28-21-9-5-8-20(15-21)27-24(31)18-6-4-7-19(26)14-18/h4-16H,3H2,1-2H3,(H,27,31)(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCSHXAHNQPGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide
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N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide
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N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide
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N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide
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N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide
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N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide

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